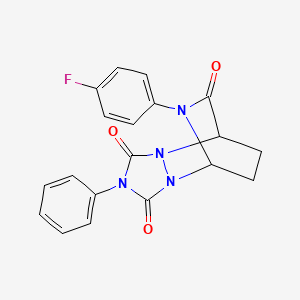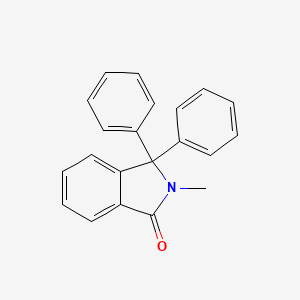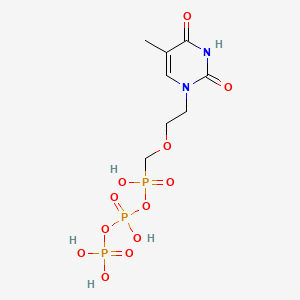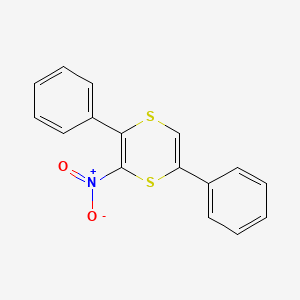
4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- is a complex organic compound that belongs to the class of pyrimidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- typically involves multi-step organic reactions. Common starting materials might include amino acids, aldehydes, and other organic intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and distillation are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyrimidinone ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrimidinone ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of pyrimidinones are often explored for their potential as antiviral, antibacterial, or anticancer agents.
Industry
Industrially, such compounds might be used in the synthesis of specialty chemicals, pharmaceuticals, or agrochemicals.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-
- 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2S-cis)-
- 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-trans)-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
114551-67-6 |
|---|---|
Fórmula molecular |
C9H11N3O3 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
2-amino-5-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11N3O3/c10-9-11-3-6(8(14)12-9)7-2-1-5(4-13)15-7/h1-3,5,7,13H,4H2,(H3,10,11,12,14)/t5-,7+/m0/s1 |
Clave InChI |
QKCUPBQEYYKORF-CAHLUQPWSA-N |
SMILES isomérico |
C1=C[C@@H](O[C@@H]1CO)C2=CN=C(NC2=O)N |
SMILES canónico |
C1=CC(OC1CO)C2=CN=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)


![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)



